2-(Dimethylamino)ethanol N-oxide
CAS No.: 10489-99-3
Cat. No.: VC18024491
Molecular Formula: C4H11NO2
Molecular Weight: 105.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10489-99-3 |
---|---|
Molecular Formula | C4H11NO2 |
Molecular Weight | 105.14 g/mol |
IUPAC Name | 2-hydroxy-N,N-dimethylethanamine oxide |
Standard InChI | InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |
Standard InChI Key | DSPZBSQDLWRRBL-UHFFFAOYSA-N |
Canonical SMILES | C[N+](C)(CCO)[O-] |
Introduction
Chemical Identity and Nomenclature
Structural Definition
2-(Dimethylamino)ethanol N-oxide (CAS 10489-99-3) is an oxygenated derivative of 2-(dimethylamino)ethanol, where the tertiary amine group undergoes oxidation to form an N-oxide. The IUPAC name for this compound is 2-hydroxy-N,N-dimethylethanamine oxide, reflecting the hydroxyl group at the second carbon and the oxidized dimethylamine moiety . Its structure consists of a two-carbon ethanol backbone with a dimethylated amine oxide group, as represented by the SMILES notation C[N+](C)(CCO)[O-]
.
Synonyms and Identifiers
The compound is recognized by multiple systematic and trivial names across chemical databases:
-
2-(Dimethylamino)ethanol N-oxide
-
N,N-Dimethylethanolamine N-oxide
-
UNII-23N455619M
Table 1 summarizes key identifiers:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₁NO₂ | |
Molecular Weight | 105.14 g/mol | |
InChI Key | DSPZBSQDLWRRBL-UHFFFAOYSA-N | |
CAS Registry Number | 10489-99-3 |
Molecular Structure and Electronic Properties
Geometrical Configuration
The compound adopts a conformation where the N-oxide group introduces significant polarity. The oxygen atom in the N-oxide group carries a partial negative charge, while the nitrogen bears a positive charge, creating a zwitterionic character. This polarity facilitates interactions with water molecules, explaining its high solubility in aqueous media .
Synthesis and Manufacturing Considerations
Oxidation of 2-(Dimethylamino)ethanol
The most straightforward synthesis route involves the oxidation of 2-(dimethylamino)ethanol using peroxide-based reagents. For example, hydrogen peroxide (H₂O₂) in aqueous or alcoholic media can convert the tertiary amine to its N-oxide . This method parallels the oxidation of trimethylamine to trimethylamine N-oxide, a well-documented reaction.
Industrial Production Challenges
Despite the simplicity of laboratory-scale synthesis, industrial production faces hurdles:
-
Byproduct Formation: Over-oxidation may yield nitrone or nitro compounds.
-
Catalyst Sensitivity: Heterogeneous catalysts used in related amine oxidations (e.g., Pt/C) may require optimization to avoid decomposition .
Notably, patents describing the production of 2-(dimethylamino)ethanol derivatives, such as JPH09268163A and US8734617B2, focus on reductive or alkylation pathways rather than N-oxide formation . This gap highlights the need for further research into scalable N-oxide synthesis methods.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water, ethanol, and acetone due to its polar N-oxide group. Stability studies are absent in the available data, but analogous amine oxides are prone to thermal decomposition above 150°C, releasing NOₓ gases.
Comparative Analysis with Parent Amine
Table 2 contrasts key properties of 2-(dimethylamino)ethanol N-oxide with its non-oxidized counterpart:
Property | 2-(Dimethylamino)ethanol N-Oxide | 2-(Dimethylamino)ethanol |
---|---|---|
Boiling Point | Not reported | 134–136°C |
Density | ~1.1 g/cm³ (estimated) | 0.89 g/cm³ |
pKa | ~4.9 (N-oxide protonation) | 9.0 (amine protonation) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume